1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE
Description
The compound 1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine features a triazoloquinazoline core fused with a piperazine moiety. Key structural attributes include:
- A 7-chloro substituent on the quinazoline ring, enhancing electrophilic reactivity.
- A 4-(2-methoxyphenyl)piperazine side chain, which may influence receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
7-chloro-3-(3-fluorophenyl)-5-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClFN6O/c1-35-23-8-3-2-7-22(23)32-11-13-33(14-12-32)25-20-16-18(27)9-10-21(20)34-26(29-25)24(30-31-34)17-5-4-6-19(28)15-17/h2-10,15-16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBMVWTUQSOQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazoloquinazoline Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the triazoloquinazoline core.
Attachment of the Methoxyphenyl Piperazine Moiety: This step involves the coupling of the methoxyphenyl piperazine to the core structure, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions may introduce new functional groups to the core structure.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in several pharmacological studies:
Anticancer Activity
Research indicates that derivatives of triazoloquinazoline compounds exhibit anticancer properties. The presence of the triazole ring enhances the interaction with biological targets involved in cancer cell proliferation. For instance, studies have demonstrated that such compounds can inhibit tumor growth in various cancer models through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Studies have reported that similar compounds can effectively inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of halogen atoms (chlorine and fluorine) is believed to enhance the antibacterial efficacy by disrupting microbial cell walls.
Biochemical Mechanisms
The mechanism of action for 1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in signal transduction pathways that regulate cell growth and survival.
- Interaction with DNA : The triazole moiety can intercalate into DNA or bind to DNA topoisomerases, leading to disruption of DNA replication in cancer cells.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Screening
A study conducted on a series of triazoloquinazoline derivatives demonstrated that modifications at the piperazine moiety significantly enhanced anticancer activity against human breast cancer cell lines. The study indicated an IC50 value lower than that of standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, compounds similar to this compound were tested against various pathogens. Results showed significant inhibition zones against Pseudomonas aeruginosa, suggesting potential for development as a new antibiotic agent.
Mechanism of Action
The mechanism of action of 1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Piperazine-Containing Analogs (HBK Series)
describes HBK14–HBK19, a series of piperazine derivatives with phenoxyalkyl side chains. Key differences from the target compound include:
| Compound | Substituents on Piperazine/Phenoxy Chain | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|
| Target Compound | 2-methoxyphenyl, 3-fluorophenyl, 7-chloro | ~509.9 (estimated) | High lipophilicity (Cl, F substituents) |
| HBK15 | 2-chloro-6-methylphenoxyethoxyethyl | ~447.3 | Enhanced solubility due to ether linkages |
| HBK18 | 2,4,6-trimethylphenoxypropyl | ~465.4 | Steric hindrance from methyl groups |
Key Findings :
Triazoloquinazoline Derivatives
, and 9 highlight triazoloquinazoline analogs with variations in substituents and fused rings:
Key Findings :
- Thieno-fused cores () exhibit superior anticancer activity compared to aryl-fused triazoloquinazolines, emphasizing the role of electronic and steric effects .
Substituted Piperazine Analogs
and list piperazine derivatives with diverse aromatic substituents:
Biological Activity
The compound 1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse research findings and case studies.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 365.8 g/mol. The structural features include a triazoloquinazoline core, which is known for its diverse pharmacological properties.
Antihypertensive Effects
Research has indicated that derivatives of triazoloquinazolines exhibit significant antihypertensive activity. A study evaluated the effects of various 1,2,4-triazolo[1,5-a]quinazoline derivatives using the tail cuff method on rats. Some compounds demonstrated the ability to significantly reduce heart rate and blood pressure, suggesting potential as adrenoblockers and cardiac stimulants .
Anticancer Activity
Quinazoline derivatives are recognized for their anticancer properties. In vitro studies have shown that compounds similar to our target compound inhibit cancer cell proliferation effectively. For instance, a synthesized quinazoline derivative demonstrated an IC50 value of 0.096 μM against the EGFR in MCF7 breast cancer cells . This highlights the potential of triazoloquinazolines in cancer treatment.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. A review on 1,2,4-triazole derivatives indicates that these compounds can act against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Some derivatives have shown Minimum Inhibitory Concentration (MIC) values as low as 0.125–8 μg/mL against these pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Modifications in the piperazine and quinazoline moiety can enhance or diminish biological efficacy. For example, substituents on the phenyl ring can significantly affect binding affinity and selectivity toward specific biological targets .
Case Study 1: Antihypertensive Activity
In a controlled study involving hypertensive rats treated with various triazoloquinazoline derivatives, it was found that certain compounds completely abolished tachycardia induced by parent compounds. This positions these derivatives as promising candidates for further development as antihypertensive agents .
| Compound ID | Heart Rate Reduction (%) | Blood Pressure Reduction (mmHg) |
|---|---|---|
| C680-0846 | 75% | 20 mmHg |
| C680-0847 | 80% | 25 mmHg |
Case Study 2: Anticancer Efficacy
A series of quinazoline derivatives were tested against various cancer cell lines. One particular derivative exhibited remarkable selectivity against MCF7 cells with an IC50 value of 0.096 μM. This study underscores the importance of structural modifications in enhancing anticancer activity .
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 | 0.096 |
| Compound B | A549 | 0.120 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
